An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: Core Properties and Synthetic Strategies
An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid: Core Properties and Synthetic Strategies
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fundamental properties of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. The document collates available physicochemical data, outlines plausible synthetic routes, and discusses potential, though currently unelucidated, biological activities. Due to a lack of specific experimental data in the public domain for this exact molecule, this guide also draws upon information available for its close structural analogue, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, for comparative purposes, with all such instances clearly noted.
Core Physicochemical Properties
4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is a unique cyclic amino acid characterized by a thiopyran ring, which imparts specific stereochemical and electronic properties.[1] Its structure, combining both an amino and a carboxylic acid group on the same quaternary carbon, suggests zwitterionic character and potential for diverse chemical interactions.[2][3]
Structural and General Data
| Property | Value | Reference(s) |
| IUPAC Name | 4-aminothiane-4-carboxylic acid | [4] |
| Synonyms | 4-Aminotetrahydrothiopyran-4-carboxylic acid, 4-aminothiane-4-carboxylic acid, 4-amino-4-carboxytetrahydrothiopyran | [4] |
| CAS Number | 39124-16-8 | [4] |
| Molecular Formula | C₆H₁₁NO₂S | [4] |
| Molecular Weight | 161.22 g/mol | [4] |
| Canonical SMILES | C1CSCC1(C(=O)O)N | [4] |
| InChI Key | WIPRZHGCPZSPLJ-UHFFFAOYSA-N | [4] |
| Appearance | Assumed to be a solid at room temperature, similar to its pyran analogue. | [3] |
| Storage Temperature | 2-8°C | [5] |
Computed Physicochemical Data
The following table summarizes computed physicochemical properties, which are valuable for predicting the compound's behavior in various systems. It is important to note that these are theoretical values and await experimental verification.
| Property | Value | Reference(s) |
| XLogP3-AA (LogP) | -2.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 161.05104977 | [4] |
| Topological Polar Surface Area | 88.6 Ų | [4] |
Experimental Physicochemical Data (and Analogues for Comparison)
| Property | 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (Analogue) | Reference(s) for Analogue |
| Melting Point | Data not available | >265°C (decomposition) | [3][6] |
| Solubility | Data not available | Slightly soluble in water and aqueous bases. The hydrochloride salt has superior aqueous solubility. | [2][3] |
| pKa | Data not available | 2.06 ± 0.20 (Predicted) | [3] |
Experimental Protocols: Synthetic Approaches
The synthesis of 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid is not explicitly detailed in the available literature. However, based on established methods for the synthesis of α,α-disubstituted amino acids, a plausible route involves the use of tetrahydrothiopyran-4-one as a starting material. Two common methods for this transformation are the Strecker and the Bucherer-Bergs syntheses.[4][7][8][9]
Proposed Synthesis via Strecker Reaction
The Strecker synthesis is a two-step process that produces an amino acid from a ketone (or aldehyde).[4][8][10] The proposed pathway for the title compound is outlined below.
Caption: Proposed Strecker synthesis of the title compound.
Methodology:
-
Formation of the α-Aminonitrile: Tetrahydrothiopyran-4-one is reacted with ammonium chloride (NH₄Cl) and potassium cyanide (KCN). The ammonium chloride serves as a source of ammonia, which forms an imine with the ketone. Subsequent nucleophilic attack by the cyanide ion yields the α-aminonitrile intermediate.[4][8]
-
Hydrolysis: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using a strong mineral acid like HCl). This converts the nitrile group into a carboxylic acid, yielding the final product, 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid.[4][8]
Proposed Synthesis via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another robust method for synthesizing α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[7][9]
Caption: Proposed Bucherer-Bergs synthesis of the title compound.
Methodology:
-
Hydantoin Formation: Tetrahydrothiopyran-4-one is heated with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a suitable solvent such as aqueous ethanol. This one-pot reaction forms a 5,5-disubstituted hydantoin derivative.[7][9]
-
Hydrolysis: The resulting hydantoin is then hydrolyzed, typically under strong acidic or basic conditions, to open the heterocyclic ring and yield the desired amino acid.[7]
Purification
Purification of the final product would likely involve standard techniques for amino acids, such as recrystallization or ion-exchange chromatography, to remove unreacted starting materials and by-products. The purity of the final compound can be assessed using techniques like NMR spectroscopy and mass spectrometry.[2]
Biological Activity and Potential Signaling Pathways
There is currently a lack of specific biological data for 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid in the scientific literature. However, the structural motifs present in the molecule allow for informed speculation on its potential biological roles.
-
Enzyme Inhibition: Thiopyran derivatives are known to act as enzyme inhibitors.[2][3] The carboxylic acid and amino groups of the title compound could interact with active sites of various enzymes, potentially inhibiting their function.
-
Anticancer Properties: Various thiopyran analogues have been investigated for their antiproliferative activity against cancer cell lines.[11] The mechanism for such compounds can involve cell cycle arrest and the induction of apoptosis.
-
GABA Analogue: As a cyclic amino acid, it shares structural similarities with GABA (gamma-Aminobutyric acid), a major inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are of interest in neuroscience research for their potential to selectively target GABA receptors.
Hypothetical Mechanism of Action: Enzyme Inhibition
Given the prevalence of enzyme inhibition among thiopyran derivatives, a plausible, though unconfirmed, mechanism of action for this compound is the inhibition of a key cellular enzyme. The diagram below illustrates a generic workflow for investigating such an activity and a hypothetical signaling consequence.
Disclaimer: The following diagram is a hypothetical representation and is not based on experimental data for 4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid. It is intended to illustrate a potential mechanism of action for research and discussion purposes only.
Caption: Hypothetical workflow and signaling pathway for enzyme inhibition.
Conclusion and Future Directions
4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid represents an intriguing, yet understudied, molecule. The available computed data suggests it possesses physicochemical properties that make it a candidate for biological activity. Plausible and well-established synthetic routes, such as the Strecker and Bucherer-Bergs reactions, provide a clear path for its chemical synthesis and subsequent investigation.
Future research should prioritize the experimental determination of its core physical properties, the development and optimization of a robust synthetic protocol, and a thorough biological evaluation. Screening this compound against various enzyme classes, cancer cell lines, and CNS receptor panels would be a logical first step to elucidating its pharmacological profile and potential therapeutic applications.
References
- 1. US11753445B2 - Therapeutic peptides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminothiane-4-carboxylic acid | C6H11NO2S | CID 336313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathway Analysis of Sulfur Containing Amino Acids [mpimp-golm.mpg.de]
- 8. Sulfur incorporation into biomolecules: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. pharmatutor.org [pharmatutor.org]
